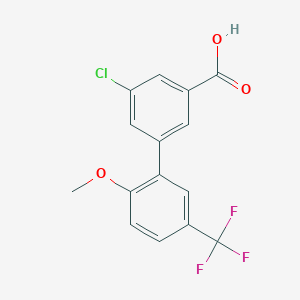
5-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, or 5-C3-2M5TFMPB for short, is a synthetic compound used in a variety of scientific applications. It is a white crystalline solid that has a molecular weight of 302.56 g/mol and a melting point of 207-208°C. 5-C3-2M5TFMPB is a derivative of benzoic acid, which is a common organic acid found in many fruits and vegetables. It has been used in scientific research for its ability to inhibit certain enzymes, making it a valuable tool for studying biochemical pathways.
Wirkmechanismus
5-C3-2M5TFMPB is believed to act as an inhibitor of enzymes by forming a strong covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from performing its normal functions, resulting in the inhibition of the enzyme. In addition, 5-C3-2M5TFMPB has been shown to interact with other proteins and small molecules, which may further inhibit the activity of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-C3-2M5TFMPB are not yet fully understood. However, it is believed that 5-C3-2M5TFMPB may have anti-inflammatory and anti-cancer effects due to its ability to inhibit certain enzymes. In addition, 5-C3-2M5TFMPB has been shown to inhibit the production of melanin, which may be beneficial for those suffering from hyperpigmentation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-C3-2M5TFMPB in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to using 5-C3-2M5TFMPB in laboratory experiments. For example, it may not be suitable for use in vivo due to its potential toxicity. In addition, it may interfere with other enzymes, which could lead to unexpected results.
Zukünftige Richtungen
The potential applications of 5-C3-2M5TFMPB are vast and varied. Future research could focus on further exploring its inhibitory effects on different enzymes and proteins, as well as its effects on other biochemical pathways. In addition, further research could explore the potential therapeutic applications of 5-C3-2M5TFMPB, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could explore the potential of 5-C3-2M5TFMPB as a skin-lightening agent.
Synthesemethoden
5-C3-2M5TFMPB can be synthesized in a three-step process. The first step involves the reaction of 3-chlorobenzoic acid with 2-methoxy-5-trifluoromethylphenyl bromide in a solvent such as dichloromethane. This reaction results in the formation of 5-chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid. The second step involves the purification of the product by recrystallization in a solvent such as ethanol. The third and final step involves the characterization of the product by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
5-C3-2M5TFMPB has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 5-C3-2M5TFMPB has also been used to study the inhibition of the enzyme tyrosinase, which is involved in the production of melanin. In addition, 5-C3-2M5TFMPB has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
3-chloro-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-13-3-2-10(15(17,18)19)7-12(13)8-4-9(14(20)21)6-11(16)5-8/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRCYQJOVAAIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692142 |
Source


|
| Record name | 5-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1262010-54-7 |
Source


|
| Record name | 5-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














